molecular formula C11H7ClN2O B3306619 2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde CAS No. 928712-80-5

2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde

Cat. No.: B3306619
CAS No.: 928712-80-5
M. Wt: 218.64 g/mol
InChI Key: QTAYIFAODQBBQW-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde is an organic compound with the molecular formula C11H7ClN2O. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with a 2-chlorophenyl group and an aldehyde group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde typically involves the condensation of 2-chlorobenzaldehyde with a suitable pyrimidine precursor. One common method is the reaction of 2-chlorobenzaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in batch processes, and the final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2-Chlorophenyl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(2-Chlorophenyl)pyrimidine-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde
  • 2-Chloro-5-(4-chlorophenyl)pyridine-3-carbaldehyde
  • 6-(3-Chlorophenyl)pyridine-3-carboxaldehyde

Comparison

2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring and the aldehyde group on the pyrimidine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-(2-chlorophenyl)pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAYIFAODQBBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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